molecular formula C9H15ClO5S B8036138 Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate

Cat. No.: B8036138
M. Wt: 270.73 g/mol
InChI Key: JANFONMQFWHCBQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound that features a tert-butyl group, an oxetane ring, and a chlorosulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with chlorosulfonyl reagents under controlled conditions. One common method includes the use of tert-butyl oxetane-3-carboxylate as a starting material, which is then reacted with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can convert the sulfonyl group to a sulfone.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Triethylamine: Used as a base in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfone Derivatives: Formed from oxidation reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Potential use in the development of bioactive compounds due to its ability to form stable derivatives with biological activity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its ability to react with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form stable bonds with a wide range of functional groups. This reactivity is exploited in the synthesis of derivatives with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[(methylsulfonyl)methyl]oxetane-3-carboxylate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.

    Tert-butyl 3-[(fluorosulfonyl)methyl]oxetane-3-carboxylate: Contains a fluorosulfonyl group, offering different reactivity and properties.

Uniqueness

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various industrial applications.

Biological Activity

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether, and contains a chlorosulfonyl group that enhances its reactivity. The presence of the tert-butyl group contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that may modify proteins or nucleic acids. This reactivity suggests potential applications in drug design, particularly as a pharmacophore in targeting specific enzymes or receptors involved in disease processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with cell cycle progression.
  • Enzyme Inhibition : The chlorosulfonyl group may act as a covalent modifier of active site residues in enzymes, leading to inhibition. This mechanism has been observed in various sulfonamide derivatives.
  • Anti-inflammatory Effects : Compounds containing oxetane rings have shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorInhibition of cell proliferation in vitro
Enzyme InhibitionCovalent modification of enzyme active sites
Anti-inflammatoryModulation of cytokine release

Case Study: Antitumor Activity

A study investigating the antitumor properties of related compounds demonstrated that they could significantly reduce the viability of various cancer cell lines. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that this compound may also possess similar antitumor effects, warranting further investigation into its efficacy and mechanisms.

Case Study: Enzyme Inhibition

Research on sulfonamide compounds has shown that they can effectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. The mechanism involves the binding of the sulfonamide group to the enzyme's active site, preventing substrate access. Given the structural similarities, this compound may exhibit comparable enzyme inhibitory properties.

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO5S/c1-8(2,3)15-7(11)9(4-14-5-9)6-16(10,12)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFONMQFWHCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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